6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiophene ring fused to a pyrimidine ring, with a bromine atom at the 6th position and a methyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps:
Gewald Reaction: This is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes are then cyclized to form the pyrimidone ring.
Bromination: The resulting compound is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of robust and scalable methods, such as continuous flow chemistry, to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Heck Coupling: This is a palladium-catalyzed reaction where the compound reacts with alkenes to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.
Heck Coupling: Palladium catalyst, base (e.g., triethylamine), and solvent (e.g., DMF).
Major Products
The major products formed from these reactions include various substituted thienopyrimidines, which can be further explored for their biological activities .
Scientific Research Applications
6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-bromo-4-chlorothieno[2,3-d]pyrimidine: Similar structure but with a chlorine atom instead of a methyl group.
5-methylthieno[2,3-d]pyrimidin-4-one: Lacks the bromine atom at the 6th position.
Thieno[2,3-d]pyrimidin-4-one: Basic structure without the bromine and methyl substitutions.
Uniqueness
6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitutions, which confer distinct chemical properties and biological activities. The presence of both the bromine and methyl groups enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C7H5BrN2OS |
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Molecular Weight |
245.10 g/mol |
IUPAC Name |
6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5BrN2OS/c1-3-4-6(11)9-2-10-7(4)12-5(3)8/h2,4H,1H3 |
InChI Key |
LHDBQNTXSYVEMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=O)C12)Br |
Origin of Product |
United States |
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